1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
Overview
Description
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is a derivative of acetophenone, featuring hydroxyl groups at the 2 and 4 positions and an allyl group at the 3 position on the phenyl ring
Scientific Research Applications
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound exhibits a strong suppressive action against tyrosinase activity .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity. This interaction results in a decrease in melanin production
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . The downstream effect of this inhibition is a reduction in melanin production, which can have significant effects on pigmentation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase . This can result in changes in pigmentation.
Biochemical Analysis
Biochemical Properties
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine to form oximes or hydrazine to form hydrazones
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. These molecular interactions are critical for understanding how the compound exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding these dosage effects is crucial for determining safe and effective usage in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding its role in metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation, which are important for understanding its pharmacokinetics and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3-allylresorcinol using acetic anhydride in the presence of a catalyst such as zinc chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar acetylation reactions on a larger scale. The choice of solvents, catalysts, and purification techniques may vary to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyacetophenone: Similar structure but lacks the allyl group.
1-(2,4-Dihydroxy-3-propylphenyl)ethanone: Similar structure with a propyl group instead of an allyl group.
2’,4’,6’-Trihydroxyacetophenone: Contains additional hydroxyl groups.
Uniqueness
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is unique due to the presence of the allyl group at the 3 position, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZFHGSNSIMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379435 | |
Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-00-7 | |
Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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